Cas no 910398-00-4 (1-(4-fluoro-2-methylphenyl)propan-2-amine)

1-(4-fluoro-2-methylphenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- 1-(4-fluoro-2-methylphenyl)propan-2-amine
- Benzeneethanamine, 4-fluoro-α,2-dimethyl-
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- MDL: MFCD08453233
- インチ: 1S/C10H14FN/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5,8H,6,12H2,1-2H3
- InChIKey: SPUZCOUJPWSYHA-UHFFFAOYSA-N
- ほほえんだ: C(C1C=CC(F)=CC=1C)C(N)C
計算された属性
- せいみつぶんしりょう: 167.111027613g/mol
- どういたいしつりょう: 167.111027613g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26Ų
1-(4-fluoro-2-methylphenyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-262474-0.1g |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 0.1g |
$144.0 | 2024-06-18 | |
Chemenu | CM435427-1g |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95%+ | 1g |
$633 | 2023-03-01 | |
Enamine | EN300-262474-2.5g |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 2.5g |
$1008.0 | 2024-06-18 | |
Aaron | AR01C5U3-100mg |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 100mg |
$223.00 | 2025-02-09 | |
Aaron | AR01C5U3-2.5g |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 2.5g |
$1411.00 | 2024-07-18 | |
1PlusChem | 1P01C5LR-2.5g |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 2.5g |
$1308.00 | 2024-04-20 | |
Aaron | AR01C5U3-1g |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 1g |
$731.00 | 2025-02-09 | |
A2B Chem LLC | AW45951-500mg |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 500mg |
$447.00 | 2024-05-20 | |
Enamine | EN300-262474-1.0g |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 1.0g |
$513.0 | 2024-06-18 | |
Enamine | EN300-262474-5.0g |
1-(4-fluoro-2-methylphenyl)propan-2-amine |
910398-00-4 | 95% | 5.0g |
$1488.0 | 2024-06-18 |
1-(4-fluoro-2-methylphenyl)propan-2-amine 関連文献
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
1-(4-fluoro-2-methylphenyl)propan-2-amineに関する追加情報
Introduction to 1-(4-fluoro-2-methylphenyl)propan-2-amine (CAS No. 910398-00-4)
1-(4-fluoro-2-methylphenyl)propan-2-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 910398-00-4, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound includes a fluorinated aromatic ring and an amine-substituted propyl chain, which contribute to its distinctive chemical behavior and reactivity.
The presence of a fluoro substituent in the aromatic ring is particularly noteworthy, as fluorine atoms are known to influence the pharmacokinetic and pharmacodynamic properties of molecules. In particular, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and modify the lipophilicity of a compound. These attributes make 1-(4-fluoro-2-methylphenyl)propan-2-amine a valuable scaffold for drug discovery efforts.
Recent research in medicinal chemistry has highlighted the importance of fluorinated aromatic compounds in the design of small-molecule drugs. Studies have demonstrated that the introduction of fluorine atoms can lead to improved pharmacological profiles, including increased potency, selectivity, and bioavailability. The compound 1-(4-fluoro-2-methylphenyl)propan-2-amine exemplifies this trend, as it combines a fluorinated phenyl ring with an amine functional group that can be further modified for targeted therapeutic applications.
In addition to its structural features, 1-(4-fluoro-2-methylphenyl)propan-2-amine has shown promise in preclinical studies as a potential intermediate in the synthesis of more complex pharmacophores. The amine group provides a versatile handle for further chemical modifications, allowing researchers to explore diverse structural modifications and functionalizations. This flexibility is crucial for optimizing drug candidates for specific therapeutic indications.
The compound's potential relevance extends to various therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases. For instance, fluorinated aromatic compounds have been extensively studied for their anti-cancer properties, where they can act as inhibitors or modulators of key signaling pathways involved in tumor growth and progression. The amine-substituted propyl chain in 1-(4-fluoro-2-methylphenyl)propan-2-amine may also contribute to its ability to interact with biological targets such as enzymes and receptors.
Advances in synthetic methodologies have enabled more efficient and scalable production of 1-(4-fluoro-2-methylphenyl)propan-2-amine, making it more accessible for research and development purposes. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods have been instrumental in constructing the desired molecular framework with high precision. These advancements are critical for accelerating the discovery and development of novel therapeutics.
The role of computational chemistry and molecular modeling has also been pivotal in understanding the behavior of 1-(4-fluoro-2-methylphenyl)propan-2-amine. By leveraging computational tools, researchers can predict binding interactions, assess metabolic stability, and optimize molecular properties before conducting experimental validations. This approach not only saves time but also enhances the efficiency of drug design processes.
Future directions in the study of 1-(4-fluoro-2-methylphenyl)propan-2-amine may involve exploring its derivatives and analogs to identify more potent and selective drug candidates. Additionally, investigating its mechanism of action and potential side effects will be essential for evaluating its therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications.
In conclusion, 1-(4-fluoro-2-methylphenyl)propan-2-amine (CAS No. 910398-00-4) represents a promising compound in pharmaceutical chemistry due to its unique structural features and potential applications in drug development. The combination of a fluorinated aromatic ring and an amine-substituted propyl chain offers versatility for further chemical modifications and therapeutic exploration. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in the advancement of medicinal chemistry.
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